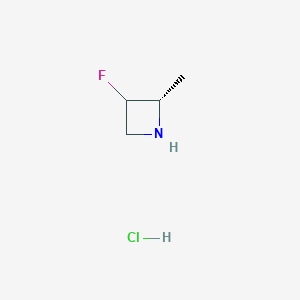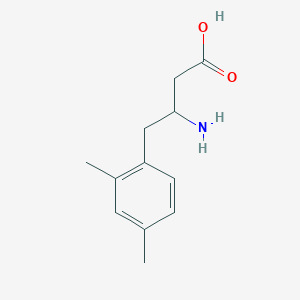
3-Amino-4-(2,4-dimethylphenyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2,4-dimethylphenyl)butyric Acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of butyric acid, featuring an amino group and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4-dimethylphenyl)butyric Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and malonic acid.
Condensation Reaction: The first step involves a condensation reaction between 2,4-dimethylbenzaldehyde and malonic acid in the presence of a base such as sodium ethoxide.
Reduction: The resulting product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,4-dimethylphenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3-Amino-4-(2,4-dimethylphenyl)butyric Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,4-dimethylphenyl)butyric Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and neurotransmission
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butyric Acid: Similar structure but with methoxy groups instead of methyl groups.
4-(Dimethylamino)butyric Acid: Contains a dimethylamino group instead of an amino group .
Uniqueness
3-Amino-4-(2,4-dimethylphenyl)butyric Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a dimethylphenyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-4-(2,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-10(9(2)5-8)6-11(13)7-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
CQNIDAOAIIXDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CC(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
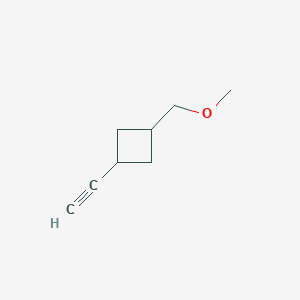
![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
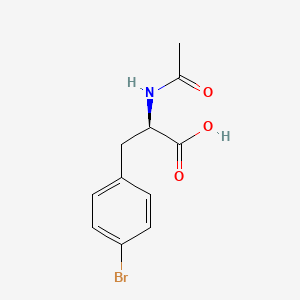
![5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12281551.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12281555.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)
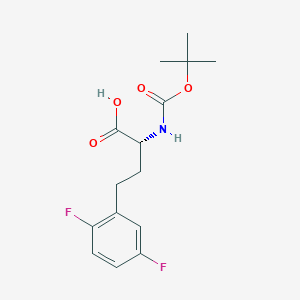

![[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)
